2-Bromopyridine 1-oxide
Overview
Description
Synthesis Analysis
The synthesis of derivatives of 2-Bromopyridine 1-oxide, such as 2-Aminopyridinium(2-amino-5-bromopyridine)tribromocuprate(II) and bis(2-aminopyridinium)tetrabromocuprate(II), involves processes like photoirradiation and electrophilic bromination of substituted pyridine rings (Luque et al., 1997). Another method, starting with 2-amino6-methylpyridine, includes steps such as diazotization, bromation, and oxidation (Xu Liang, 2010).
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-nitropyridine N-oxide, a related compound, reveals an orthorhombic space group with significant hydrogen bonding and van der Waals interactions. The Br ion is nearly coplanar with the pyridine ring (Hanuza et al., 2002).
Chemical Reactions and Properties
2-Bromopyridine 1-oxide derivatives exhibit a range of chemical reactions, including substitutions at α-, β-, and γ-ring carbons with 1-adamantanethiol (Prachayasittikul et al., 1991). Reactions with potassium amide in liquid ammonia have also been observed, following an elimination-addition mechanism (Peereboom & Hertog, 2010).
Physical Properties Analysis
Studies on compounds like 2-Bromo-4-hydroxypyridine have provided insights into the hydrogen and halogen bonding in the crystalline structure, highlighting the significance of such interactions in determining physical properties (Monroe & Turnbull, 2019).
Chemical Properties Analysis
The chemical properties of 2-Bromopyridine 1-oxide and its derivatives have been extensively studied. For example, the magnesiation of pyridine N-oxides via iodine or bromine-magnesium exchange has shown to be an effective method for functionalizing these compounds (Duan et al., 2009).
Scientific Research Applications
Application 1: Synthesis of Bipyridine Derivatives
- Scientific Field: Organic Chemistry
- Summary of the Application: Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . 2-Bromopyridine 1-oxide could potentially be used in the synthesis of these compounds.
- Methods of Application: Representative examples include methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst . Problems can be caused by the strong coordination of the product with the metal center decreasing catalytic activity . Strategies for bipyridine synthesis involving sulfur and phosphorous compounds are examined . These alternative pathways offer promising avenues for overcoming the challenges associated with traditional catalysis methods .
- Results or Outcomes: The synthesis of bipyridine derivatives has been a focus of research over the last 30 years, with advances in bipyridine synthesis using metal complexes under both homogeneous and heterogeneous conditions .
Application 2: Production of Bioactive Compounds
- Scientific Field: Medicinal Chemistry
- Summary of the Application: 2-Bromopyridine can be used in the production of bioactive compounds like antimalarial medicines . These compounds have significant therapeutic potential and are the subject of ongoing research.
- Methods of Application: The specific methods of application would depend on the particular bioactive compound being synthesized. Typically, this would involve a series of organic synthesis reactions, possibly including bromination, diazotization, and other steps .
- Results or Outcomes: The production of bioactive compounds from 2-Bromopyridine can lead to the development of new therapeutic agents. The specific results or outcomes would depend on the particular compound and its biological activity .
Application 3: Synthesis of Pyridine Derivatives
- Scientific Field: Organic Chemistry
- Summary of the Application: 2-Bromopyridine can be used in the synthesis of various pyridine derivatives . These derivatives have a wide range of applications in different scientific fields.
- Methods of Application: The synthesis of pyridine derivatives typically involves a series of organic synthesis reactions. For example, the combination of butyllithium and 2-bromopyridine results in the formation of the valuable reagent 2-lithiopyridine .
- Results or Outcomes: The synthesis of pyridine derivatives from 2-Bromopyridine can lead to the production of a variety of valuable substances. The specific results or outcomes would depend on the particular derivative and its applications .
Application 4: Production of Pyrithione
- Scientific Field: Organic Chemistry
- Summary of the Application: Pyrithione can be prepared in a two-step synthesis from 2-bromopyridine . Pyrithione is a type of organosulfur compound that has been used in various applications, including as an antimicrobial agent in some types of shampoos.
- Methods of Application: The synthesis involves first oxidizing 2-bromopyridine to the N-oxide with a suitable peracid, followed by substitution using either sodium dithionite or sodium sulfide with sodium hydroxide to introduce the thiol functional group .
- Results or Outcomes: The production of pyrithione from 2-Bromopyridine can lead to the development of new antimicrobial agents. The specific results or outcomes would depend on the particular compound and its biological activity .
Application 5: Synthesis of 2-Lithiopyridine
- Scientific Field: Organic Chemistry
- Summary of the Application: 2-Bromopyridine reacts with butyllithium to give 2-lithiopyridine , which is a versatile reagent used in various organic synthesis reactions.
- Methods of Application: The synthesis involves the reaction of 2-bromopyridine with butyllithium . The specific conditions for this reaction would depend on the particular synthesis protocol being used.
- Results or Outcomes: The production of 2-lithiopyridine from 2-Bromopyridine can lead to the production of a variety of valuable substances. The specific results or outcomes would depend on the particular derivative and its applications .
Safety And Hazards
2-Bromopyridine 1-oxide is a flammable liquid and vapor. It is toxic if swallowed and fatal in contact with skin. It causes skin irritation and serious eye irritation. It may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and keep away from sources of ignition .
properties
IUPAC Name |
2-bromo-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO/c6-5-3-1-2-4-7(5)8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCMNBWUKHLGIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)Br)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80306113 | |
Record name | 2-Bromopyridine 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80306113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromopyridine 1-oxide | |
CAS RN |
14305-17-0 | |
Record name | 2-Bromopyridine-1-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014305170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14305-17-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174129 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromopyridine 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80306113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-BROMOPYRIDINE-1-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NEJ3BM17KC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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